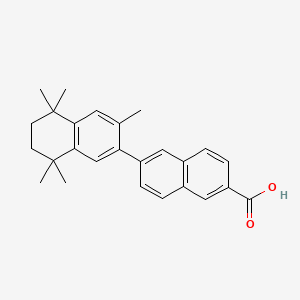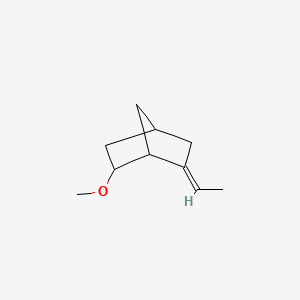
Bicyclo(2.2.1)heptane, 2-ethylidene-6-methoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bicyclo(2.2.1)heptane, 2-ethylidene-6-methoxy- is an organic compound with a unique bicyclic structure. This compound is part of the bicycloheptane family, which is known for its rigid and strained ring system. The presence of the ethylidene and methoxy groups adds to its chemical diversity and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bicyclo(2.2.1)heptane, 2-ethylidene-6-methoxy- typically involves the following steps:
Starting Materials: The synthesis begins with norbornene or its derivatives.
Addition Reactions: The ethylidene group can be introduced via an addition reaction using ethylidene derivatives.
Methoxylation: The methoxy group is introduced through a methoxylation reaction, often using methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of continuous flow reactors and efficient catalysts to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Bicyclo(2.2.1)heptane, 2-ethylidene-6-methoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of the corresponding alkanes.
Substitution: Formation of various substituted bicycloheptanes.
Scientific Research Applications
Bicyclo(2.2.1)heptane, 2-ethylidene-6-methoxy- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis due to its strained ring system.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Bicyclo(2.2.1)heptane, 2-ethylidene-6-methoxy- involves its interaction with molecular targets such as enzymes and receptors. The rigid bicyclic structure allows for specific binding interactions, which can modulate biological pathways. The ethylidene and methoxy groups contribute to its reactivity and ability to form stable complexes with target molecules.
Comparison with Similar Compounds
Similar Compounds
Bicyclo(2.2.1)heptane, 2-ethylidene-1,7,7-trimethyl-: Similar structure but with additional methyl groups.
Bicyclo(2.2.1)heptane, 2-ethyl-: Lacks the methoxy group.
Bicyclo(2.2.1)heptane, 2-methyl-: Contains a methyl group instead of an ethylidene group.
Uniqueness
Bicyclo(2.2.1)heptane, 2-ethylidene-6-methoxy- is unique due to the presence of both the ethylidene and methoxy groups, which provide distinct chemical properties and reactivity compared to its analogs. This makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
31996-77-7 |
|---|---|
Molecular Formula |
C10H16O |
Molecular Weight |
152.23 g/mol |
IUPAC Name |
(2E)-2-ethylidene-6-methoxybicyclo[2.2.1]heptane |
InChI |
InChI=1S/C10H16O/c1-3-8-4-7-5-9(8)10(6-7)11-2/h3,7,9-10H,4-6H2,1-2H3/b8-3+ |
InChI Key |
HRHAZTMGWPVYGF-FPYGCLRLSA-N |
Isomeric SMILES |
C/C=C/1\CC2CC1C(C2)OC |
Canonical SMILES |
CC=C1CC2CC1C(C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


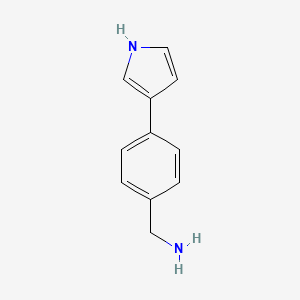
![6-Thia-9-azaspiro[4.6]undecan-10-one](/img/structure/B12641610.png)
![1,3-Benzenediol, 4-[2-(phenylMethyl)-7-(trifluoroMethyl)-2H-indazol-3-yl]-](/img/structure/B12641621.png)
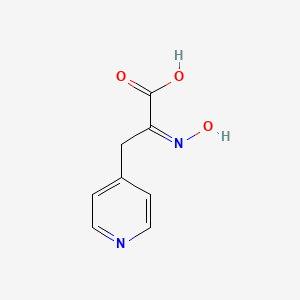
![[1,3]thiazolo[5,4-d]pyrimidine-5,7(4H,6H)-dithione](/img/structure/B12641631.png)
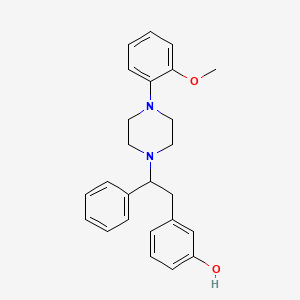

![Cyclopropaneacetamide, alpha-(phenylamino)-N-[(3R)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-3-piperidinyl]-, (alphaR)-](/img/structure/B12641655.png)
![Ethyl 5-(2,6-dichlorophenyl)-1-nitroso-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B12641669.png)
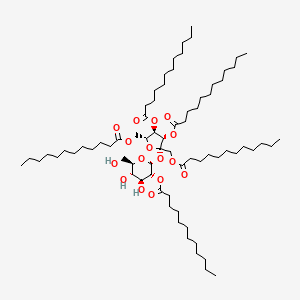
![{(2S)-2-[(2R)-2,6-Dimethylheptyl]piperidin-1-yl}(phenyl)methanone](/img/structure/B12641676.png)
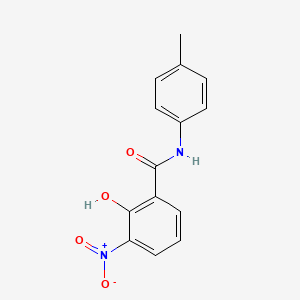
![Ethyl 4-[3-(trifluoromethyl)-phenoxy]butanoate](/img/structure/B12641680.png)
